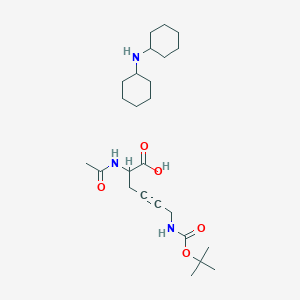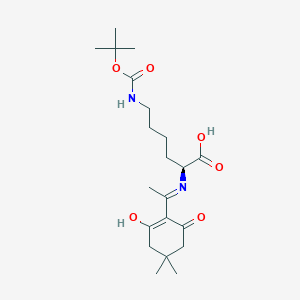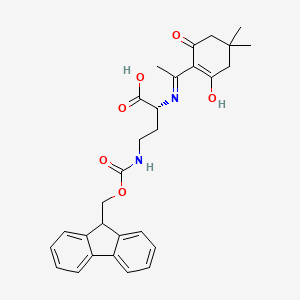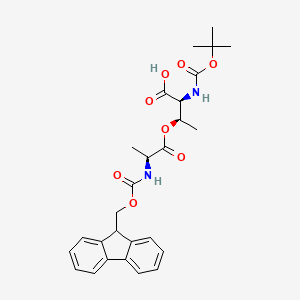
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Descripción general
Descripción
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” which is a solid compound with a molecular formula of C9H18N2O2 and a molecular weight of 186.261.
Synthesis Analysis
There is no specific information available on the synthesis of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis2.Molecular Structure Analysis
The molecular structure of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is not readily available. However, a related compound, “(3S)-(-)-1-(tert-Butoxycarbonyl)-3-aminopyrrolidine” has a molecular formula of C9H18N2O2 and a molecular weight of 186.263.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” is a solid at 20 degrees Celsius and should be stored under inert gas5.Safety And Hazards
The safety and hazards of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” can cause skin and eye irritation5.
Direcciones Futuras
There is no specific information available on the future directions of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, research on tert-butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis is ongoing4.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

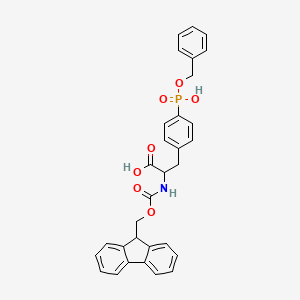
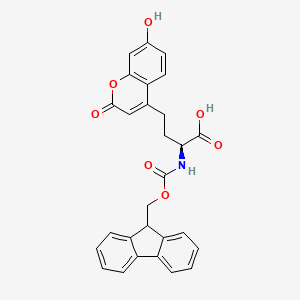
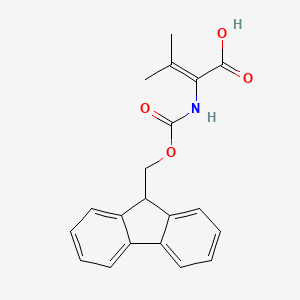
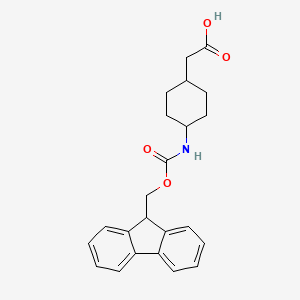
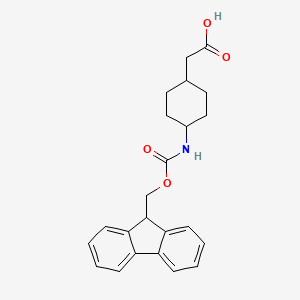
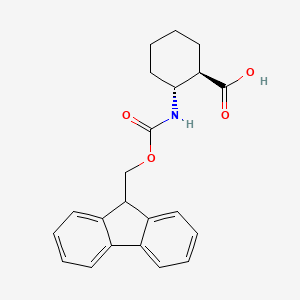
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
